N-[2,2,2-Trifluoro-1-(3-methylphenyl)ethyl]prop-2-enamide
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Overview
Description
N-[2,2,2-Trifluoro-1-(3-methylphenyl)ethyl]prop-2-enamide is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups imparts significant stability and lipophilicity, making it a valuable compound in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-Trifluoro-1-(3-methylphenyl)ethyl]prop-2-enamide typically involves the reaction of 3-methylphenylacetonitrile with trifluoroacetic anhydride, followed by the addition of propargylamine. The reaction is carried out under anhydrous conditions with a suitable base such as potassium carbonate to facilitate the formation of the desired amide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-Trifluoro-1-(3-methylphenyl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N-[2,2,2-Trifluoro-1-(3-methylphenyl)ethyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its stable trifluoromethyl group.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2,2,2-Trifluoro-1-(3-methylphenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, often enzymes or receptors. The trifluoromethyl group enhances binding affinity and metabolic stability, making it a potent inhibitor or modulator of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2,2,2-Trifluoro-1-(phenyl)ethyl]prop-2-enamide
- N-[2,2,2-Trifluoro-1-(4-methylphenyl)ethyl]prop-2-enamide
Uniqueness
N-[2,2,2-Trifluoro-1-(3-methylphenyl)ethyl]prop-2-enamide is unique due to the presence of the 3-methylphenyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
IUPAC Name |
N-[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c1-3-10(17)16-11(12(13,14)15)9-6-4-5-8(2)7-9/h3-7,11H,1H2,2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTLSXFUTDDGHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(F)(F)F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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